tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
tert-Butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with an amino group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. These compounds are pivotal intermediates in medicinal chemistry, especially in kinase inhibitor development and protein degradation platforms .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3,(H2,13,14) |
InChI Key |
DCWJRPPLSJPVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves:
- Formation of the pyrrolo[3,2-c]pyridine core via cyclization or palladium-catalyzed coupling reactions.
- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen atom to afford the tert-butyl carboxylate derivative.
- Amination at the 4-position of the dihydropyrrolo ring to yield the 4-amino substituent.
This approach is supported by base-mediated cyclization and palladium-catalyzed substitution steps, which avoid the need for sulfonamide-mediated activation, streamlining the synthesis.
Boc Protection of Pyrrolo[3,2-c]pyridine
A key step in the preparation is the Boc protection of the nitrogen atom in the pyrrolo[3,2-c]pyridine ring. Two main methods have been reported:
These methods demonstrate high efficiency and reproducibility for Boc protection, with slight variations in solvent and base choice affecting reaction time and yield.
Formation of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is constructed via a two-step, base-mediated cyclization approach that avoids sulfonamide activation. This involves:
- Cyclization of an anilinic precursor under basic conditions to form the fused heterocyclic system.
- Palladium-mediated substitution at the C-6 position to introduce further functional groups if needed.
This method yields key intermediates in 75% yield and allows for subsequent functionalization steps, including Boc protection and amination.
Amination at the 4-Position
The introduction of the amino group at the 4-position of the dihydropyrrolo ring is typically achieved by:
- Nucleophilic substitution or palladium-catalyzed amination reactions on appropriately functionalized intermediates.
- Use of amine sources under controlled conditions to ensure regioselectivity and high yield.
While specific detailed protocols for the amination step of this exact compound are less frequently reported, analogous methods in the literature suggest that palladium-catalyzed amination or reductive amination strategies are effective.
Representative Experimental Procedure
A typical preparation of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (a close analog) involves:
- Dissolving 1H-pyrrolo[3,2-c]pyridine (20 mmol) and N,N-dimethylpyridin-4-amine (20 mmol) in acetonitrile (20 mL).
- Adding Boc anhydride (18 mmol) and stirring at room temperature for 18 hours.
- Concentrating the reaction mixture and purifying by flash chromatography to obtain the Boc-protected product in quantitative yield.
3 Data Summary Table
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | Boc Protection | Boc anhydride, DMAP or TEA | 20-25°C, 12-18 h, CH3CN or DCM | 97-100 | tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (colorless oil/light yellow oil) |
| 2 | Cyclization | Base-mediated cyclization | Base, solvent, temperature variable | ~75 | Pyrrolo[3,2-c]pyridine scaffold intermediate |
| 3 | Amination | Pd-catalyzed amination or nucleophilic substitution | Pd catalyst, amine source, inert atmosphere | Variable | This compound |
4 Research Findings and Notes
- The Boc protection step is highly efficient and can be performed under mild conditions with either DMAP or triethylamine as base catalysts.
- The base-mediated cyclization to form the pyrrolo[3,2-c]pyridine core is a critical step that avoids more complex activation methods, improving overall synthetic efficiency.
- Palladium-catalyzed substitution reactions provide versatility for functionalization at various positions on the heterocyclic ring, including amination at the 4-position.
- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane mixtures, yielding products as oils suitable for further transformations.
- Spectroscopic data (NMR, ESIMS) confirm the structure and purity of intermediates and final products, with characteristic chemical shifts and molecular ion peaks consistent with the expected compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of a strong base like sodium hydride (NaH) and an appropriate nucleophile.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The compound may offer protective effects in neurodegenerative models.
Applications in Medicinal Chemistry
The applications of this compound can be categorized as follows:
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Drug Development | Used as a lead compound for synthesizing new pharmaceuticals. | Research has shown modifications lead to enhanced efficacy against specific targets. |
| Biological Research | Serves as a tool compound in studying biological pathways. | Utilized in assays to understand mechanisms of action in cellular models. |
| Synthetic Chemistry | Acts as an intermediate for synthesizing other complex molecules. | Demonstrated utility in multi-step synthesis protocols. |
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 12 µM.
- Cancer Cell Proliferation Inhibition : In vitro studies indicated that the compound reduced the viability of breast cancer cells by up to 45% after 48 hours of treatment, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : A recent investigation highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis in models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolo[3,2-c]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key analogs of tert-butyl 4-amino-pyrrolopyridine derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.
Physicochemical and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro derivative (Cl) has a lower pKa (~2.79) compared to the 4-amino analog (expected pKa ~5–7 for NH₂), influencing solubility and nucleophilic reactivity .
- Regiochemical Impact : The 3-iodo derivative () shows distinct NMR shifts (δ 7.30–8.10 for aromatic protons) compared to 4-substituted analogs, critical for regioselective functionalization .
- Stability: Chlorinated analogs (e.g., 4-Cl and 6-Cl) require inert gas storage due to hydrolytic sensitivity, whereas amino-substituted derivatives may exhibit greater stability under acidic conditions .
Pharmacological Relevance
- Kinase Inhibition: The 6-bromo analog () demonstrated nanomolar potency against undisclosed kinase targets, with structural modifications (e.g., pyrazole substitution) enhancing oral bioavailability .
- Protein Degradation : Chlorinated analogs (e.g., 4-Cl) are employed in PROTAC (PROteolysis-TArgeting Chimera) synthesis due to their modularity and stability .
Biological Activity
Tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 219834-81-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.28 g/mol. The compound features a unique pyrrolo[3,2-c]pyridine core structure, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been reported to have minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .
- Inhibition of Toll-Like Receptors (TLRs) : This compound has been identified as an inhibitor of TLR7 and TLR9, which are crucial in the immune response and are implicated in autoimmune diseases. The ability to modulate these receptors positions it as a potential therapeutic agent for conditions like systemic lupus erythematosus and rheumatoid arthritis .
- Antiparasitic Activity : In vitro studies have suggested that related compounds show activity against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease. The development of structure-activity relationships (SAR) has led to the identification of analogs with enhanced potency against this parasite .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings regarding SAR include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the amino group | Alters binding affinity to biological targets |
| Variation in the tert-butyl ester | Influences lipophilicity and solubility |
| Changes in the pyrrolo core | Affects overall biological potency |
These modifications can enhance or diminish the compound's effectiveness against specific targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values between 3.12 and 12.5 µg/mL, showcasing their potential as antibacterial agents .
Case Study 2: TLR Inhibition
In a preclinical model assessing autoimmune responses, this compound demonstrated significant inhibition of TLR-mediated pathways. This inhibition correlated with reduced inflammatory markers in treated subjects compared to controls .
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in laboratory settings?
- Methodological Answer : Standard safety measures include wearing respiratory protection (FFP2/N95 masks), nitrile gloves, and eye/face protection. Ensure adequate ventilation and access to emergency eyewash stations. Avoid dust generation and contact with heat/sparks due to potential flammability risks .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (277.36 g/mol, C₁₅H₂₃N₃O₂) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the tert-butyl, pyrrolopyridine, and amino moieties. For crystalline samples, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides definitive structural validation .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Common solvents include ethyl acetate/hexane or dichloromethane/methanol mixtures. Monitor polarity using thin-layer chromatography (TLC) with silica gel plates. For Boc-protected analogs, acetonitrile (ACN) with aqueous workup is often employed during synthesis .
Advanced Research Questions
Q. What strategies optimize the Suzuki-Miyaura coupling of this compound with boronate esters?
- Methodological Answer : Use tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolopyridine derivatives as coupling partners. Catalyze with Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃ (aq.) at 80°C. Monitor reaction progress via LC-MS, and purify via silica gel chromatography (hexane/EtOAc gradient) .
Q. How can computational modeling predict the compound’s binding affinity to sigma receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of sigma-1 receptors (PDB: 5HK1). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*), and validate binding poses with molecular dynamics simulations (AMBER). Compare results to experimental IC₅₀ values from radioligand displacement assays .
Q. What analytical techniques resolve contradictions in reported synthetic yields for Boc-deprotection steps?
- Methodological Answer : Use kinetic studies with trifluoroacetic acid (TFA) in DCM (0–20°C) to assess deprotection efficiency. Quantify tert-butyl carbonate byproduct via ¹H NMR integration. Compare with alternative methods (HCl/dioxane) and optimize stoichiometry to minimize side reactions .
Methodological Challenges and Solutions
Q. How to address low yields in reductive amination of the 4-amino group?
Q. What chromatographic methods separate diastereomers of structurally related pyrrolopyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
